Cetocycline hydrochloride
CAS No.: 56433-46-6
Cat. No.: VC0523228
Molecular Formula: C22H22ClNO7
Molecular Weight: 447.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56433-46-6 |
|---|---|
| Molecular Formula | C22H22ClNO7 |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | (1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
| Standard InChI Key | PPJJEMJYGGEVPV-JKPGXYSKSA-N |
| Isomeric SMILES | CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
| SMILES | CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
| Canonical SMILES | CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
| Appearance | Solid powder |
Introduction
Structural and Chemical Properties of Tetracycline Hydrochloride
Tetracycline hydrochloride (C₂₂H₂₅ClN₂O₈) is the hydrochloride salt of tetracycline, a broad-spectrum antibiotic derived from Streptomyces bacteria. Its molecular weight is 480.9 g/mol, and it features a linear fused tetracyclic nucleus (rings A–D) with functional groups including a dimethylamino group at C4, hydroxyl groups at C6, C10, and C12a, and a carboxamide at C2 . The hydrochloride salt enhances solubility in aqueous solutions, making it suitable for oral and topical formulations .
Crystallographic and Spectroscopic Data
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Infrared (IR) Spectrum: Key absorption bands include O–H stretches (3200–3500 cm⁻¹), C=O stretches (1660–1680 cm⁻¹), and aromatic C–C vibrations (1450–1600 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR): Assignments for tetracycline hydrochloride have been validated via quantitative NMR (q-NMR), confirming proton environments consistent with its tetracyclic framework .
Pharmacological Profile
Mechanism of Action
Tetracycline hydrochloride inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment . It also disrupts membrane integrity, causing cytoplasmic leakage .
Pharmacokinetics
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Half-life: 8–11 hours (prolonged to 57–108 hours in renal impairment) .
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Excretion: Primarily renal (>60%), with minor fecal elimination .
Clinical Applications and Resistance
Therapeutic Uses
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Infections: Acne, cholera, syphilis, and rickettsial diseases .
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Veterinary Medicine: Used in livestock for bacterial infections .
Resistance Mechanisms
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Efflux pumps (e.g., TetA): Reduce intracellular drug concentration .
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Ribosomal protection proteins (e.g., TetM): Displace tetracycline from the 30S subunit .
Analytical Methods and Stability
Quantification Techniques
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Liquid Chromatography (LC-UV): Detects tetracycline and related impurities with ≤0.1% resolution .
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Thermogravimetric Analysis (TGA): Measures non-volatile residues (≤0.3% w/w) .
Degradation Pathways
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